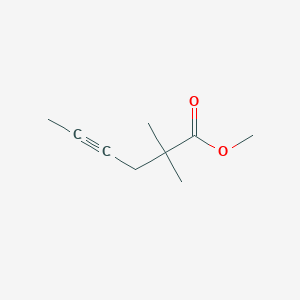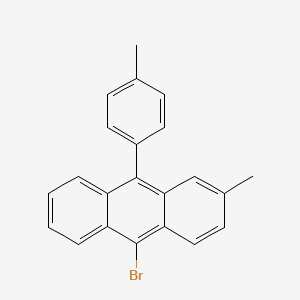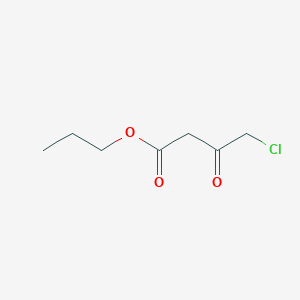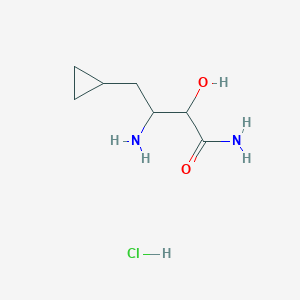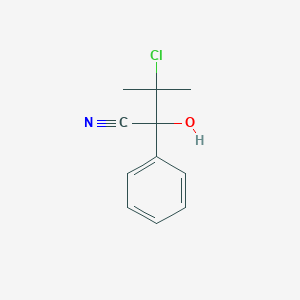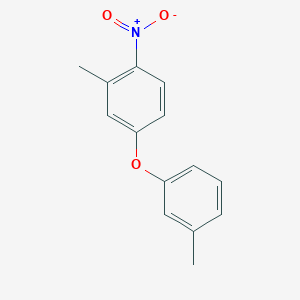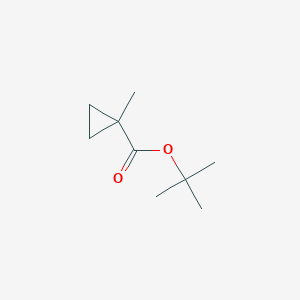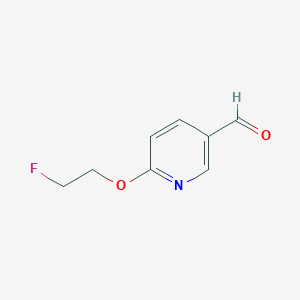![molecular formula C11H13ClN2O3S B13985050 [(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid CAS No. 13908-54-8](/img/structure/B13985050.png)
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C11H13ClN2O3S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfanyl group attached to an acetic acid moiety, along with a chloroethyl carbamoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroethyl carbamoyl group can be reduced to form the corresponding amine.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The chloroethyl carbamoyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential cytotoxic effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid: Similar structure but with a nitroso group.
4-(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Eigenschaften
CAS-Nummer |
13908-54-8 |
|---|---|
Molekularformel |
C11H13ClN2O3S |
Molekulargewicht |
288.75 g/mol |
IUPAC-Name |
2-[4-(2-chloroethylcarbamoylamino)phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H13ClN2O3S/c12-5-6-13-11(17)14-8-1-3-9(4-2-8)18-7-10(15)16/h1-4H,5-7H2,(H,15,16)(H2,13,14,17) |
InChI-Schlüssel |
WBGHNASQTYDLBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
